6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid
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Overview
Description
The compound 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid is a chemical structure that is part of a class of compounds known for their unique ring systems. These compounds are of interest due to their potential applications in various fields of chemistry and materials science. The provided data does not directly discuss this specific compound but offers insights into related structures and their properties.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo annulene-1,3-dicarbonitriles, has been achieved through a multicomponent reaction using THF with DBU as a catalyst . This method is noted for its efficiency and simplicity, yielding excellent results. The process involves the formation of acceptor-donor-acceptor (A-D-A) systems, which are significant due to their electron-donating and accepting properties. Although the synthesis of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid is not explicitly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds within the benzo annulene family typically includes a complex ring system that can influence their chemical behavior. The A-D-A system mentioned in the synthesis of related compounds suggests a structure with one electron donor and two electron acceptors, which can have implications for the compound's reactivity and interaction with other molecules . The exact molecular structure of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid would need to be determined through spectroscopic methods or computational modeling to fully understand its properties.
Chemical Reactions Analysis
The data provided does not include specific chemical reactions for 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. However, the synthesis of related compounds involves reactions that could be indicative of the types of chemical transformations that the compound might undergo. For example, the formation of charge-transfer complexes and the manipulation of electron-rich moieties are common in the synthesis of related structures . These reactions can lead to changes in electrical and spectroscopic properties, which are essential for the development of materials with specific functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid have been studied, particularly in the context of their electrical conductivity and spectroscopic characteristics . The synthesis of tetrathiafulvalene derivatives with a 1,6-methano annulene moiety has been explored, leading to insights into their electrochemical behavior. These properties are crucial for applications in electronic devices and materials science. The specific properties of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid would likely be influenced by its molecular structure and the presence of functional groups such as the carboxylic acid moiety.
Scientific Research Applications
Synthesis and Conformational Analysis
The compound has been involved in the synthesis and conformational analysis of various derivatives. For instance, (5α,9α,11β)-11-Hydroxy-6,7,8,9-tetrahydro-5H-5,9-propanobenzo[7]annulen-7-one ethylene ketal and its 11α-methyl derivative were prepared and analyzed for their conformational preferences (Camps et al., 1997).
Crystal Structure and Spectral Characterization
The compound's derivatives have been synthesized and characterized for their crystal structure and spectral properties. For example, a study detailed the synthesis of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene and examined its molecular structure using various spectroscopic techniques (Edder et al., 2019).
Multicomponent Reaction Synthesis
Efficient multicomponent reaction synthesis techniques have been reported for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives, highlighting the compound's role in facilitating diverse chemical syntheses (Rong et al., 2012).
Pharmacological Evaluation
6,7,8,9-Tetrahydro-5H-benzo[7]annulene derivatives have been evaluated for their pharmacological properties. For instance, derivatives have been synthesized as GluN2B-selective NMDA receptor antagonists, showing potential for treating neuronal disorders (Benner et al., 2014).
Design of Novel Heterocyclic Frameworks
The compound's derivatives have been utilized in designing new tricyclic heterocyclic frameworks. A study reported the synthesis of 8-oxa-4b,7-diaza-benzo[a]azulene-9-one system, a new tricyclic heterocycle, starting from ethyl indole-2-carboxylate (Praveen et al., 2008).
Antianaphylactic Agents
Derivatives of this compound have been synthesized and tested as antiallergic agents. Studies have been conducted on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines derived from the compound, showing significant antiallergic activity (Nohara et al., 1985).
Synthesis of Receptor Antagonists
The compound has been used in the modified synthesis of receptor antagonists, such as SB612111, a potent antagonist of the nociception/orphanin FQ peptide (NOP) receptor (Perrey et al., 2016).
Synthesis of Tetrathiafulvalene
It has been involved in the synthesis of tetrathiafulvalene with a 1,6-methano[10]annulene moiety, emphasizing its utility in creating complex organic molecules with specific electrical properties (Neidlein et al., 1984).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or proposing future research directions. It could be based on the current understanding of the compound and its potential applications.
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVDVJJFIJZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid | |
CAS RN |
14378-56-4 |
Source
|
Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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